N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide is an organic compound that belongs to the class of acetamides This compound features a brominated aromatic ring, a methyl group, and a tert-butylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Acetamidation: The brominated product is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Amidation: Finally, the acetamide intermediate is treated with tert-butylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of such compounds often involves similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the aromatic ring.
Reduction: Reduction reactions may target the bromine atom or the acetamide group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butylamino group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)-2-(tert-butylamino)acetamide
- N-(4-fluoro-3-methylphenyl)-2-(tert-butylamino)acetamide
- N-(4-iodo-3-methylphenyl)-2-(tert-butylamino)acetamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The tert-butylamino group also contributes to its steric and electronic properties, influencing its overall behavior in chemical and biological systems.
Properties
Molecular Formula |
C13H19BrN2O |
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Molecular Weight |
299.21 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(tert-butylamino)acetamide |
InChI |
InChI=1S/C13H19BrN2O/c1-9-7-10(5-6-11(9)14)16-12(17)8-15-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,16,17) |
InChI Key |
OSLQDUYCZHBBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CNC(C)(C)C)Br |
Origin of Product |
United States |
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